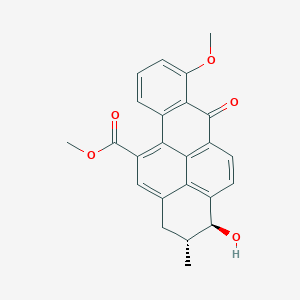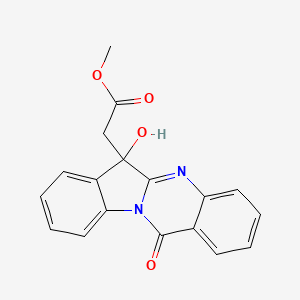
Phaitanthrins B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phaitanthrins B is a natural product found in Phaius mishmensis with data available.
Applications De Recherche Scientifique
Anti-Mycobacterial Properties
Phaitanthrin derivatives have been synthesized to evaluate their anti-mycobacterial activity, particularly against multi-drug resistant tuberculosis (MDR-TB). These compounds show high affinity for the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, a key enzyme in the bacterium, highlighting their potential as effective anti-microbial agents (Kamal et al., 2015).
Cytotoxic Properties
Phaitanthrin A and other analogues isolated from Phaius mishmensis exhibit cytotoxicity against various human cancer cell lines, suggesting their potential in cancer research. This indicates that Phaitanthrin B might have similar properties and potential applications in developing anticancer therapies (Jao et al., 2008).
Synthetic Approaches
Innovative synthetic methodologies for Phaitanthrin B and its derivatives have been developed. For instance, the biomimetic synthesis of Phaitanthrin E, involving the fragmentation of an sp3 carbon-carbon bond, highlights the intricate chemical processes that can be utilized to synthesize these compounds (Vaidya & Argade, 2015).
Enantioselective Synthesis
The first asymmetric synthesis of (S)-Phaitanthrin A and its derivatives using a catalytic aldol reaction of Tryptanthrin and ketones has been reported. This approach expands the possibilities for the synthesis of enantiomerically pure forms of Phaitanthrin B, which could be crucial for specific biomedical applications (Kang et al., 2013).
Cytotoxicity Evaluation
Studies have demonstrated the significant cytotoxicity of Phaitanthrin A against certain cell lines, implying that similar compounds like Phaitanthrin B might have applications in the study of cell growth and death mechanisms (Chang et al., 2015).
Alkaloid Enantiomers
Research on the enantiomers of Phaitanthrin A, a compound related to Phaitanthrin B, provides insights into the stereochemical aspects of these alkaloids, which can be crucial for understanding their biological activities and potential applications (Liu et al., 2016).
Propriétés
Nom du produit |
Phaitanthrins B |
|---|---|
Formule moléculaire |
C18H14N2O4 |
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
methyl 2-(6-hydroxy-12-oxoindolo[2,1-b]quinazolin-6-yl)acetate |
InChI |
InChI=1S/C18H14N2O4/c1-24-15(21)10-18(23)12-7-3-5-9-14(12)20-16(22)11-6-2-4-8-13(11)19-17(18)20/h2-9,23H,10H2,1H3 |
Clé InChI |
CGMNLIDQBYRXFP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1(C2=CC=CC=C2N3C1=NC4=CC=CC=C4C3=O)O |
Synonymes |
phaitanthrin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



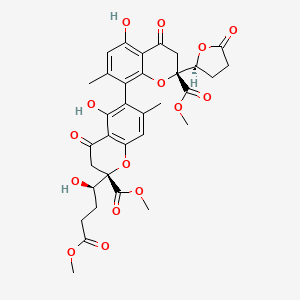
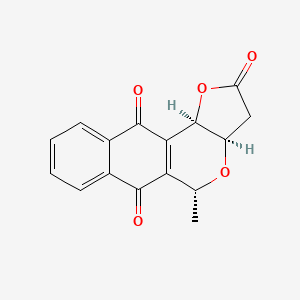
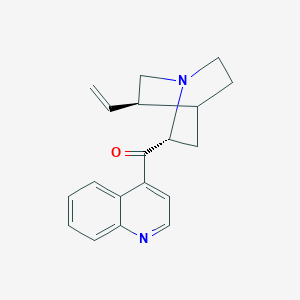
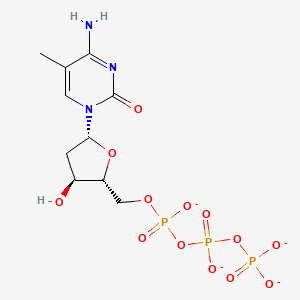
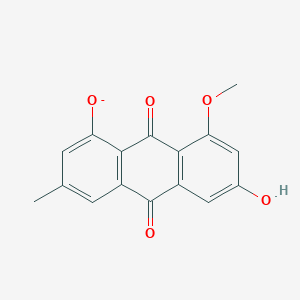
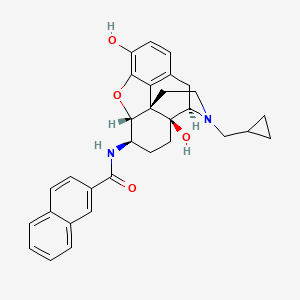
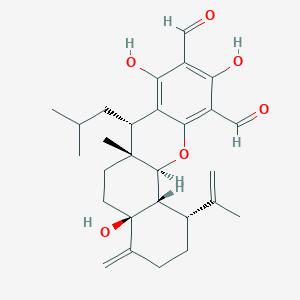
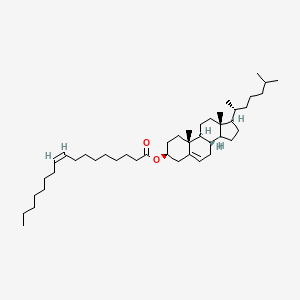
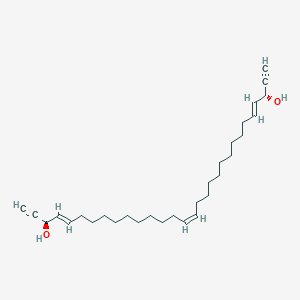
![1-[(2,3-dimethyl-4-imidazolyl)methyl]-N-[4-(2-furanyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1261567.png)
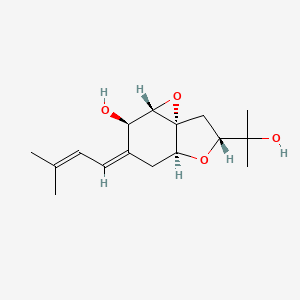
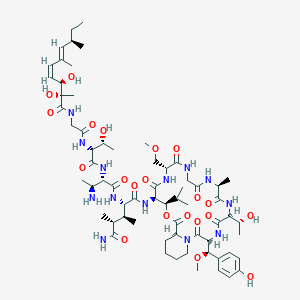
![(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1261572.png)
